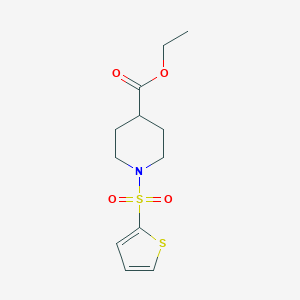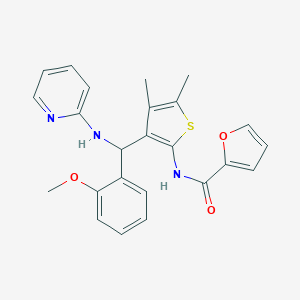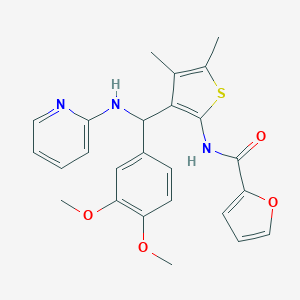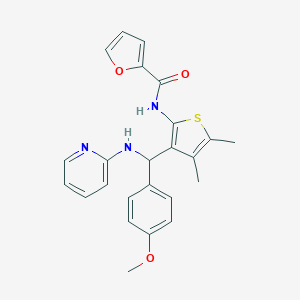![molecular formula C22H29N3O B385400 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide CAS No. 720677-52-1](/img/structure/B385400.png)
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10210~2,11~0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with a unique tetracyclic structure It is characterized by its multiple methyl groups and a propyl group attached to a diazatetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic core structure.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents.
Attachment of the Propyl Group: The propyl group is attached via nucleophilic substitution reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7,12,15,15-Pentamethyl-N-ethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide
- 6,7,12,15,15-Pentamethyl-N-methyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide
Uniqueness
The uniqueness of 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide lies in its specific structural features, such as the propyl group and the arrangement of methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
720677-52-1 |
|---|---|
Molecular Formula |
C22H29N3O |
Molecular Weight |
351.5g/mol |
IUPAC Name |
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide |
InChI |
InChI=1S/C22H29N3O/c1-7-10-23-19(26)22-9-8-21(6,20(22,4)5)17-18(22)25-16-12-14(3)13(2)11-15(16)24-17/h11-12H,7-10H2,1-6H3,(H,23,26) |
InChI Key |
ATWQGOUWTPWHOB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C |
Canonical SMILES |
CCCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C |
solubility |
32.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385317.png)
![Ethyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B385318.png)
![Methyl 3-[(1-adamantylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B385319.png)

![2-(2H-chromen-3-ylmethylene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385322.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B385328.png)

![N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide](/img/structure/B385331.png)
![Ethyl1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B385332.png)



![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
